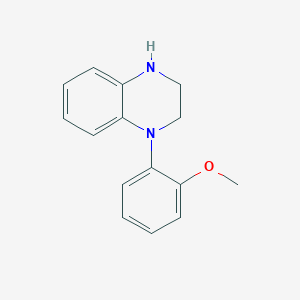

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIHSPFYOWNDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline typically involves the condensation of 2-methoxyaniline with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 2-methoxyaniline with glyoxal in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline, have been extensively studied for their anticancer properties. They exhibit antiproliferative effects through various mechanisms such as:

- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cancer cell death.

- Targeting Topoisomerases : These enzymes are crucial for DNA replication; inhibiting them can lead to DNA damage and apoptosis in cancer cells.

- Blocking Receptor Tyrosine Kinases : Specifically targeting receptors like VEGFR and EGFR can hinder tumor growth and metastasis.

Case Study: Structure-Activity Relationship (SAR) Analysis

A recent study identified a novel quinoxaline urea analog that effectively reduced the levels of phosphorylated IKKβ in cancer cell lines. The structure–activity relationship analysis revealed that specific substitutions on the quinoxaline core significantly enhanced its anticancer efficacy .

| Compound | Mechanism of Action | Activity Level |

|---|---|---|

| Quinoxaline Urea Analog | Inhibits IKKβ | High |

| 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline | Inhibits Tubulin Polymerization | Moderate |

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives is well-documented. 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline has shown effectiveness against various pathogens.

Antibacterial Activity

Quinoxalines have demonstrated activity against both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Pathogen | Activity Level | Mechanism |

|---|---|---|

| Staphylococcus aureus | Moderate | Cell wall inhibition |

| Escherichia coli | High | Metabolic pathway disruption |

Antifungal Activity

Research indicates that certain quinoxaline derivatives exhibit antifungal properties by targeting fungal cell membranes or metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory effects of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline have been linked to its ability to inhibit cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

In vitro studies have shown that this compound exhibits moderate inhibition of COX-2, which is crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

| Compound | COX-2 Inhibition (%) |

|---|---|

| 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline | 50.20% |

| Diclofenac (control) | 100% |

Neuroprotective Effects

Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal integrity.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoxaline derivatives are highly tunable, with modifications often made at the 2-, 3-, and 4-positions. Key analogs include:

2,3-Diphenylquinoxaline

- Structure: Basic quinoxaline core with phenyl groups at the 2- and 3-positions.

- Synthesis: Prepared via condensation of o-phenylenediamine and benzil in ethanol, yielding 158–160°C .

- Comparison : Lacks the dihydro modification and methoxy substituent, making it less polar and more aromatic.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Quinoline core with 4-chlorophenyl and 4-methoxyphenyl groups.

- Synthesis : Pd-catalyzed cross-coupling yields a melting point of 223–225°C .

- Comparison : The chloro group enhances electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy group.

4-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline

- Structure : Fluorine substituent on the benzyl group at the 4-position.

- Comparison : Fluorine’s electronegativity increases metabolic stability and lipophilicity compared to methoxy .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Weight | Substituents | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline | 238.28 | 2-Methoxyphenyl | Not reported | Electron-donating, dihydro |

| 2,3-Diphenylquinoxaline | 282.33 | Phenyl | 158–160 | High aromaticity |

| 4k (Quinoline derivative) | 406.89 | 4-Chloro, 4-Methoxy | 223–225 | Pd-catalyzed synthesis |

| 4-[(2-Fluorophenyl)methyl]-dihydroquinoxaline | 256.29 | 2-Fluorophenylmethyl | Not reported | Enhanced lipophilicity |

Biological Activity

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroquinoxaline core with a methoxyphenyl substituent, which enhances its biological activity. The unique structural characteristics contribute to its interaction with various biological targets, making it a valuable candidate for drug development.

1. Anticancer Activity

Research indicates that 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- HeLa cells : A study reported an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells, indicating good cytotoxic activity .

- A549 and MCF-7 cells : The compound demonstrated potent antiproliferative effects comparable to established drugs like Erlotinib .

2. Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further exploration in treating infections. Its mechanism involves disrupting microbial cell functions, although specific pathways remain to be fully elucidated.

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline has shown promise as an anti-inflammatory agent. This activity is crucial for conditions where inflammation plays a significant role in disease progression.

The biological activity of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activities that influence cellular signaling pathways.

- DNA Interaction : The structure allows it to bind to DNA, potentially interfering with replication and transcription processes.

The methoxyphenyl group enhances binding affinity to these targets, leading to observed biological effects.

Research Findings and Case Studies

Several studies have highlighted the efficacy of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline in various applications:

| Study | Biological Activity | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| Anticancer | 10.46 ± 0.82 | HeLa | |

| Antiproliferative | Not specified | A549, MCF-7 | |

| Antiviral | 6.2 - 3.5 | Vero cells |

These findings underscore the compound's potential as a multi-target therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with diketones or their equivalents. For 4-(2-Methoxyphenyl)-substituted analogs:

- Step 1: React o-phenylenediamine with a 2-methoxyphenyl-substituted diketone precursor (e.g., benzil derivatives) in a refluxing solvent like ethanol or acetic acid .

- Step 2: Optimize yields by adjusting molar ratios (e.g., 1:1.2 for diamine:diketone), temperature (80–100°C), and reaction time (4–12 hours).

- Step 3: Employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimal intermediates, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing quinoxaline derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and dihydroquinoxaline ring saturation .

- X-ray Crystallography: Resolve crystal packing and stereochemistry. For example, studies on analogous compounds (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) utilize CCDC references (e.g., 1983315) for full structural validation .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns, particularly for methoxy-substituted analogs .

Advanced: How can computational chemistry be integrated with experimental data to design novel quinoxaline derivatives?

Methodological Answer:

- Reaction Path Screening: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, narrowing experimental conditions .

- Retrosynthetic Analysis: Apply retrosynthesis tools (e.g., ECHA’s synthesis route databases) to deconstruct target molecules into feasible precursors .

- Machine Learning: Train models on existing quinoxaline reaction datasets to predict regioselectivity and side-product formation .

Advanced: What strategies address contradictions in reported biological activities of quinoxaline analogs?

Methodological Answer:

- Meta-Analysis: Compare structural variations (e.g., methoxy vs. ethoxy substituents) across studies to isolate activity-determining groups. For example, 2,3-Bis(4-ethoxyphenyl)quinoxaline showed anticancer activity, while methoxy analogs may differ due to steric/electronic effects .

- Dose-Response Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability .

Advanced: How to apply factorial design in optimizing reaction parameters for quinoxaline synthesis?

Methodological Answer:

- Variable Selection: Test factors like temperature, solvent polarity, and catalyst loading. For example, a 2 factorial design can assess interactions between these variables .

- Response Surface Methodology (RSM): Model yield or purity as a function of parameters. ICReDD’s approach combines experimental data with computational optimization loops to refine conditions .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for methoxy-substituted quinoxalines?

Methodological Answer:

- Steric vs. Electronic Effects: Methoxy groups alter electron density and hydrogen-bonding capacity, complicating SAR. For example, 3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one showed varied bioactivity depending on substitution patterns .

- Crystallographic Validation: Use X-ray data to correlate molecular conformation (e.g., dihedral angles) with activity, as seen in studies on perhydroquinoxaline derivatives .

Basic: What are the common impurities in quinoxaline synthesis, and how are they analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.